2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Overview
Description
2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, also known as spiroketal, is a small molecule that has been widely studied for its potential applications in a variety of scientific research areas. It is a bicyclic compound with a five-membered ring, and is composed of two nitrogen atoms and one oxygen atom. Spiroketal has the ability to bind and interact with various proteins and other molecules, making it a useful tool for studying biochemical and physiological processes.
Scientific Research Applications
Spiroketal has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of various drugs. It has also been used to study the interactions between proteins and other molecules, and to study the mechanisms of action of various drugs. Additionally, 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one has been used to study the effects of environmental pollutants on biochemical and physiological processes.
Mechanism of Action
Spiroketal has the ability to bind and interact with various proteins and other molecules. It is believed that the binding of 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one to proteins and other molecules is mediated by hydrogen bonds and electrostatic interactions. Additionally, this compound has been shown to interact with the active sites of enzymes, which can lead to changes in their activity.
Biochemical and Physiological Effects
Spiroketal has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways and the production of various metabolites. Additionally, this compound has been shown to affect the activity of certain hormones, as well as to modulate the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one in laboratory experiments offers a number of advantages. It is a relatively small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to obtain a pure sample of this compound, and it can be difficult to control the concentration of the compound in a given experiment.
Future Directions
There are a number of potential future directions for the use of 2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one in scientific research. For example, it could be used to study the effects of environmental pollutants on biochemical and physiological processes, as well as to study the interactions between proteins and other molecules. Additionally, it could be used to study the mechanisms of action of various drugs, as well as to study the structure and function of proteins. Finally, it could be used to study the effects of various drugs on biochemical and physiological processes.
properties
IUPAC Name |
2-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(13)11(16)14-5-3-12(4-6-14)8-10(15)2-7-17-12/h9-10,15H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNDHACWQHUQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(CCO2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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